molecular formula C19H18N2O2 B4893100 4-methyl-N-[2-(8-quinolinyloxy)ethyl]benzamide

4-methyl-N-[2-(8-quinolinyloxy)ethyl]benzamide

Cat. No. B4893100
M. Wt: 306.4 g/mol
InChI Key: DDILIHHKXNBCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[2-(8-quinolinyloxy)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research. It is a member of the benzamide family and has been studied for its potential therapeutic applications in various fields.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(8-quinolinyloxy)ethyl]benzamide is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes such as topoisomerase II and histone deacetylase. It may also modulate the activity of various receptors such as GABA receptors and NMDA receptors.
Biochemical and Physiological Effects:
4-methyl-N-[2-(8-quinolinyloxy)ethyl]benzamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell death and inhibit the growth of cancer cells. In neurons, it has been shown to modulate neurotransmitter release and protect against oxidative stress. In immune cells, it has been shown to modulate cytokine production and inhibit the activation of T cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N-[2-(8-quinolinyloxy)ethyl]benzamide in lab experiments is its potential therapeutic applications in various fields. It has been shown to have promising results in cancer research, neuroscience, and immunology. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for the study of 4-methyl-N-[2-(8-quinolinyloxy)ethyl]benzamide. One direction is to further investigate its mechanism of action and how it modulates various enzymes and receptors. Another direction is to explore its potential therapeutic applications in other fields such as infectious diseases and cardiovascular diseases. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could lead to the development of novel therapeutic agents.

Synthesis Methods

The synthesis of 4-methyl-N-[2-(8-quinolinyloxy)ethyl]benzamide involves the reaction between 4-methylbenzoic acid and 2-(8-hydroxyquinolin-2-yl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 4-methyl-N-[2-(8-quinolinyloxy)ethyl]benzamide.

Scientific Research Applications

4-methyl-N-[2-(8-quinolinyloxy)ethyl]benzamide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, it has been shown to inhibit the growth of cancer cells and induce cell death. In neuroscience, it has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In immunology, it has been studied for its potential as an immunomodulatory agent.

properties

IUPAC Name

4-methyl-N-(2-quinolin-8-yloxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-14-7-9-16(10-8-14)19(22)21-12-13-23-17-6-2-4-15-5-3-11-20-18(15)17/h2-11H,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDILIHHKXNBCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-(quinolin-8-yloxy)ethyl)benzamide

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